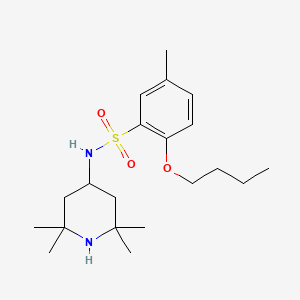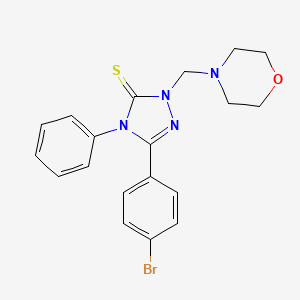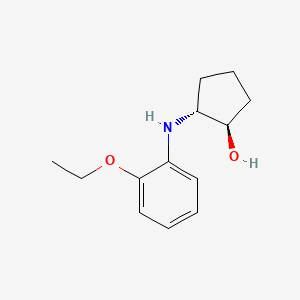
(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)methanol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with an amino group and a phenyl ring with a methanol group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)methanol typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyrimidine with 3,5-dimethylbenzaldehyde, followed by reduction to yield the desired methanol derivative. The reaction conditions often require the use of catalysts, such as palladium on carbon, and solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the compound, ensuring consistent quality and purity.
化学反応の分析
Types of Reactions
(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino and methanol groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications.
科学的研究の応用
(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes that are crucial for cellular function.
類似化合物との比較
Similar Compounds
- (4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)ethanol
- (4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)propylamine
- (4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acetic acid
Uniqueness
(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)methanol stands out due to its specific substitution pattern and the presence of both amino and methanol groups
特性
分子式 |
C13H16N4O |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
[4-[(2-aminopyrimidin-4-yl)amino]-3,5-dimethylphenyl]methanol |
InChI |
InChI=1S/C13H16N4O/c1-8-5-10(7-18)6-9(2)12(8)16-11-3-4-15-13(14)17-11/h3-6,18H,7H2,1-2H3,(H3,14,15,16,17) |
InChIキー |
HLYVZCPFUNUCAQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)N)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13365852.png)
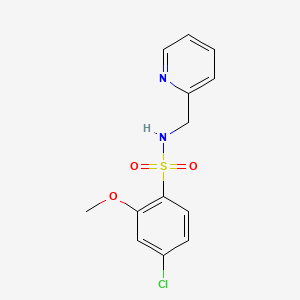
![6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365859.png)
![N-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365861.png)
![4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide](/img/structure/B13365871.png)
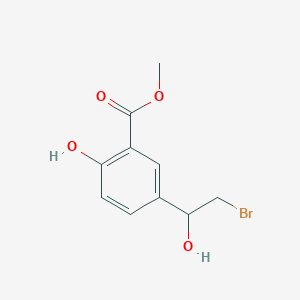
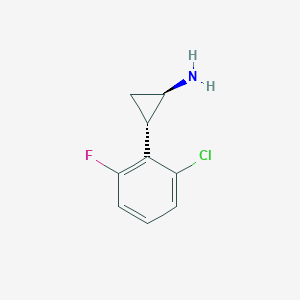
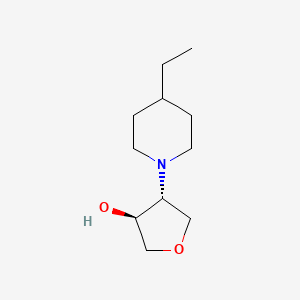
![N-{2-[(2-fluorophenyl)(4-fluorophenyl)methoxy]ethyl}-N,N-dimethylamine](/img/structure/B13365903.png)
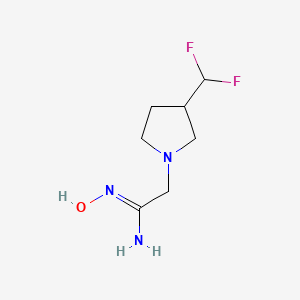
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13365911.png)
